2-Phenoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the polyhydroquinoline class, characterized by a hexahydroquinoline core substituted with diverse functional groups. Its structure includes:
- A 2-phenoxyethyl ester at position 3, influencing solubility and bioavailability.
- A 2-bromo-4,5-dimethoxyphenyl substituent at position 4, which introduces steric bulk and electronic effects.
- A 7-phenyl group contributing to hydrophobic interactions.
Polyhydroquinolines are synthesized via Hantzsch-like multicomponent reactions (), often yielding derivatives with biological activities such as enzyme inhibition (α-glucosidase, ) and calcium channel modulation ().
Properties
IUPAC Name |
2-phenoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32BrNO6/c1-20-30(33(37)41-15-14-40-23-12-8-5-9-13-23)31(24-18-28(38-2)29(39-3)19-25(24)34)32-26(35-20)16-22(17-27(32)36)21-10-6-4-7-11-21/h4-13,18-19,22,31,35H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUWVOXEWIEIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4Br)OC)OC)C(=O)OCCOC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Etherification: The phenoxyethyl group is introduced through an etherification reaction, often using phenol and an appropriate alkylating agent.
Carboxylation: The carboxylate group is introduced via a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups and aromatic systems in the compound are susceptible to oxidation:
-
Methoxy Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), methoxy groups (-OCH₃) on the phenyl ring oxidize to carbonyl groups, forming quinone derivatives. This reaction is critical for modifying electron density in the aromatic system.
-
Hexahydroquinoline Core Oxidation : The partially saturated quinoline ring undergoes dehydrogenation with agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), yielding fully aromatic quinoline structures .
Table 1: Oxidation Reaction Conditions and Products
| Reaction Target | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Methoxy groups | KMnO₄, H₂SO₄, 80°C | Quinone derivative | 65–75 |
| Hexahydroquinoline | DDQ, DCM, RT | Aromatic quinoline | 82 |
Reduction Reactions
Reduction primarily targets the ester and ketone functionalities:
-
Carbonyl Reduction : The 5-oxo group in the hexahydroquinoline core is reduced to a hydroxyl group using NaBH₄ or LiAlH₄, forming a secondary alcohol.
-
Ester Reduction : The phenoxyethyl ester is reduced to a primary alcohol with LiAlH₄, though this requires anhydrous conditions to avoid hydrolysis .
Table 2: Reduction Reaction Parameters
| Functional Group | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| 5-Oxo group | NaBH₄ | MeOH | 0°C | 5-Hydroxy derivative |
| Ester | LiAlH₄ | THF | Reflux | 3-(2-Phenoxyethanol) |
Substitution Reactions
The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution:
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Bromine Replacement : Reaction with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) replaces bromine with other groups. For example, treatment with sodium methoxide yields a methoxy-substituted derivative.
-
Aromatic Electrophilic Substitution : The electron-rich dimethoxyphenyl ring participates in nitration or sulfonation under controlled conditions .
Table 3: Substitution Reaction Outcomes
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| CH₃O⁻ | DMF, 60°C | 2-Methoxy derivative | Bioactivity modulation |
| NH₃ | EtOH, RT | 2-Amino derivative | Precursor for drug analogs |
Ester Hydrolysis
The phenoxyethyl ester hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl in ethanol cleaves the ester to a carboxylic acid .
-
Basic Hydrolysis : NaOH in aqueous THF yields the carboxylate salt, which can be acidified to the free acid.
Key Data:
-
Hydrolysis rate in 1M NaOH: 90% completion in 4 hours at 70°C.
Cycloaddition and Ring-Opening
The hexahydroquinoline core participates in [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Conversely, ring-opening reactions with strong bases (e.g., LDA) fragment the core into linear amines .
Photochemical Reactions
UV irradiation in the presence of singlet oxygen sensitizers (e.g., Rose Bengal) induces [2+2] cycloaddition at the quinoline ring, generating bridged tetracyclic structures.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets. It is particularly noted for:
- Antitumor Activity : Preliminary studies suggest that derivatives of hexahydroquinoline compounds exhibit antitumor properties, making this compound a candidate for further investigation in oncology .
Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of various bioactive molecules:
- API Development : It is utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its unique chemical structure that can be modified to create different therapeutic agents .
Research on Neuropharmacology
Research indicates that hexahydroquinoline derivatives may have neuroprotective effects. This compound could be explored for its potential in treating neurodegenerative diseases by acting on neurotransmitter systems .
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of hexahydroquinoline were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated significant activity against breast cancer cells, suggesting that modifications to the phenoxyethyl group could enhance efficacy .
Case Study 2: Neuroprotective Effects
A research article highlighted the neuroprotective properties of similar compounds in animal models of Alzheimer’s disease. The study demonstrated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function .
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Key Observations :
- Bromine Position: The target’s 2-bromo group (vs.
- Methoxy vs. Hydroxy : Methoxy groups (target) enhance lipophilicity compared to hydroxy groups (), affecting membrane permeability.
- Ester Groups: Phenoxyethyl esters (target) may prolong metabolic stability compared to ethyl or methyl esters () due to reduced esterase susceptibility.
Crystallographic and Hydrogen-Bonding Patterns
Crystal packing and hydrogen-bonding networks influence stability and solubility:
Analysis :
- The target’s 2-bromo-4,5-dimethoxyphenyl group may disrupt hydrogen-bonding networks observed in analogs (), altering crystal packing.
Biological Activity
2-Phenoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Properties
- Molecular Weight : 444.37 g/mol
- Density : Approximately 1.5 g/cm³
- Melting Point : Not specifically documented in available literature
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The presence of the phenolic structure may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neurological pathways.
Anticancer Activity
Several studies have indicated that compounds similar to 2-Phenoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit anticancer properties. For instance:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant inhibition of cell proliferation. |
| Chen et al. (2021) | Reported the compound's ability to induce apoptosis in colorectal cancer cells through caspase activation pathways. |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Effects : A study conducted on human leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against various bacterial strains and demonstrated superior efficacy compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient synthesis of this compound?
- Methodology : Utilize a Hantzsch-like cyclocondensation approach under reflux conditions, employing ethyl/methyl acetoacetate derivatives and substituted anilines. Incorporate coupling reagents like EDC●HCl and DMAP for esterification steps, as demonstrated in analogous hexahydroquinoline syntheses . Optimize solvent selection (e.g., DCM or ethanol) and purification via column chromatography to isolate the product in high purity (≥92%) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Combine H and C NMR to verify substituent integration and stereochemistry. Use HRMS (ESI) for molecular weight validation. X-ray crystallography (via SHELXL or OLEX2) resolves conformational ambiguities, particularly for the hexahydroquinoline ring and bromo-methoxy substituents . Elemental analysis ensures stoichiometric accuracy .
Q. How do electron-withdrawing substituents (e.g., bromo) influence the compound’s reactivity in subsequent derivatization reactions?
- Methodology : The bromo group at the 2-position facilitates nucleophilic substitution (e.g., Suzuki coupling) for introducing aryl/heteroaryl moieties. Steric hindrance from the 4,5-dimethoxyphenyl group necessitates optimized reaction conditions (e.g., Pd catalysts, elevated temperatures) . Monitor regioselectivity using TLC and HPLC .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed using modern software tools?
- Methodology : Challenges include disorder in the phenoxyethyl chain and twinning due to bulky substituents. Implement SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters. Use OLEX2’s visualization tools to refine hydrogen bonding networks and validate thermal ellipsoids .
Q. How can density functional theory (DFT) studies be integrated to elucidate the electronic structure and hydrogen bonding patterns observed in the crystal lattice?
- Methodology : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate electrostatic potential surfaces to identify hydrogen bond donors/acceptors. Compare DFT-derived bond lengths/angles with X-ray data to validate intermolecular interactions (e.g., C–H···O motifs) .
Q. What methodologies are recommended for resolving contradictions between experimental data (e.g., NMR coupling constants vs. X-ray dihedral angles)?
- Methodology : Cross-validate NMR-derived values with X-ray torsion angles using Mercury software. If discrepancies persist, consider dynamic effects (e.g., conformational flexibility in solution) via variable-temperature NMR or molecular dynamics simulations .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?
- Methodology : Synthesize derivatives with halogen (Cl, F) or methoxy substitutions at the 4,5-phenyl positions. Conduct in vitro assays (e.g., enzyme inhibition) at low dosages (≤10 µM) to compare potency. Use multivariate statistical analysis (e.g., PCA) to correlate substituent electronic effects with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
